Cyclo-tris(dimethoxyphosphonitrile)

描述

Cyclo-tris(dimethoxyphosphonitrile) is a chemical compound with the molecular formula C₆H₁₈N₃O₆P₃ and a molecular weight of 321.15 g/mol . It is also known by its IUPAC name, 2,2,4,4,6,6-hexamethoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene . This compound is characterized by its white to off-white solid form and is known for its versatility in various applications, including its use as a flame retardant and an additive in lithium-ion batteries .

准备方法

Cyclo-tris(dimethoxyphosphonitrile) can be synthesized through various methods. One common synthetic route involves the reaction of hexachlorocyclotriphosphazene with methanol under controlled conditions . The reaction typically proceeds as follows:

[ \text{(NPCl}_2\text{)}_3 + 6 \text{CH}_3\text{OH} \rightarrow \text{(NP(OCH}_3\text{)}_2\text{)}_3 + 6 \text{HCl} ]

This reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The product, hexamethoxyphosphazene, is then purified through recrystallization or other suitable purification techniques .

化学反应分析

Cyclo-tris(dimethoxyphosphonitrile) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the methoxy groups are replaced by other nucleophiles.

Oxidation and Reduction: Cyclo-tris(dimethoxyphosphonitrile) can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.

Hydrolysis: In the presence of water or moisture, hexamethoxyphosphazene can hydrolyze to form phosphoric acid derivatives .

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Cyclo-tris(dimethoxyphosphonitrile) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Biology and Medicine: Cyclo-tris(dimethoxyphosphonitrile) has shown potential as a drug delivery agent, capable of encapsulating and releasing therapeutic compounds in a controlled manner.

Industry: It is utilized as a flame retardant in polyurethane foams, enhancing safety and protection against fire hazards. Additionally,

生物活性

Cyclo-tris(dimethoxyphosphonitrile) (CAS No. 957-13-1) is a chemical compound with the molecular formula C₆H₁₈N₃O₆P₃ and a molecular weight of 321.15 g/mol. This compound has garnered attention in various fields, particularly in chemistry, biology, and materials science, due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

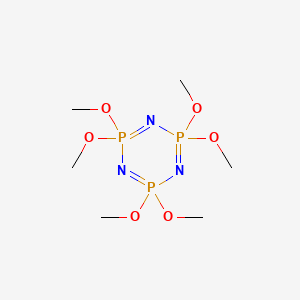

Cyclo-tris(dimethoxyphosphonitrile) is characterized by a cyclic structure composed of phosphorus and nitrogen atoms, with methoxy groups attached to the phosphorus centers. Its chemical structure can be represented as follows:

This compound is part of a broader class of phosphazenes, which are known for their diverse chemical reactivity and stability under various conditions.

Synthesis

The synthesis of cyclo-tris(dimethoxyphosphonitrile) typically involves the reaction of hexachlorocyclotriphosphazene with methanol under controlled conditions:

This reaction is generally conducted in an inert atmosphere to prevent unwanted side reactions, followed by purification processes such as recrystallization.

Antibacterial Properties

Research indicates that cyclo-tris(dimethoxyphosphonitrile) exhibits significant antibacterial activity. A study found that this compound can inhibit the growth of various bacterial strains, potentially making it useful in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

Antitumor Activity

In addition to its antibacterial effects, cyclo-tris(dimethoxyphosphonitrile) has shown promising antitumor activity in preliminary studies. Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis (programmed cell death) in tumor cells, suggesting its potential role as an anticancer agent.

Case Study: Antitumor Efficacy

A recent study investigated the effects of cyclo-tris(dimethoxyphosphonitrile) on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µg/mL after 48 hours of treatment.

The biological activities of cyclo-tris(dimethoxyphosphonitrile) are attributed to its ability to interact with cellular components. It is hypothesized that the methoxy groups facilitate cellular uptake and enhance the compound's reactivity with biological targets.

- Cell Membrane Disruption : The compound may integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation or survival pathways.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress within cells, contributing to its cytotoxic effects.

Drug Delivery Systems

Due to its unique chemical properties, cyclo-tris(dimethoxyphosphonitrile) is being explored as a potential drug delivery agent. Its ability to encapsulate therapeutic compounds and release them in a controlled manner makes it a candidate for targeted therapy approaches.

Flame Retardants

In industrial applications, this compound is utilized as a flame retardant in polyurethane foams, enhancing safety by providing resistance against fire hazards.

属性

IUPAC Name |

2,2,4,4,6,6-hexamethoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N3O6P3/c1-10-16(11-2)7-17(12-3,13-4)9-18(8-16,14-5)15-6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQBXJDCTHCEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP1(=NP(=NP(=N1)(OC)OC)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3O6P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241927 | |

| Record name | Hexamethoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-13-1 | |

| Record name | Cyclo-tris(dimethoxyphosphonitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethoxycyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethoxyphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。